3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid
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Overview
Description
3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol It is characterized by a spirocyclic structure, which includes a diazaspirodecane ring system fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid typically involves the formation of the spirocyclic core followed by the introduction of the propanoic acid group. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the diazaspirodecane ring. This is followed by the functionalization of the ring to introduce the propanoic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution Reactions: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid: This compound shares the spirocyclic core but has a benzofuran moiety instead of a propanoic acid group.
4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: Similar spirocyclic structure with a benzoic acid ester group.
Uniqueness
3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid is unique due to its specific combination of the spirocyclic core and the propanoic acid group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8(15)4-7-13-9(16)11(12-10(13)17)5-2-1-3-6-11/h1-7H2,(H,12,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBMCUGRSSCDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427926 |
Source
|
Record name | 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-94-1 |
Source
|
Record name | 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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